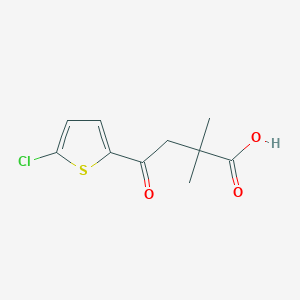
Ethyl 8-(4-methylphenyl)-8-oxooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-(4-methylphenyl)-8-oxooctanoate, commonly referred to as EMOO, is an organic compound with a wide range of applications in both scientific research and industrial processes. EMOO is a colorless, odorless, and non-toxic compound that can be synthesized from commercially available starting materials. It is a versatile compound with a variety of uses in biochemical and physiological studies, as well as in the development of new drugs and treatments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Evaluation
Ethyl 8-(4-methylphenyl)-8-oxooctanoate has been utilized in the synthesis of β-aryl-γ-ethyl-α-methylidene-γ-lactones and β-aryl-γ-ethyl-α-methylidene-γ-lactams. These compounds were evaluated for their cytotoxicity against various leukemia cell lines. Notably, compounds with 4-bromophenyl and 4-methylphenyl substituents displayed potent cytotoxicity against all tested cell lines (Albrecht et al., 2010).
Chemoenzymatic Synthesis
This compound has been involved in the chemoenzymatic synthesis of important derivatives like (4S,5R)-5-hydroxy-γ-decalactone. This synthesis process highlights the compound's role in producing high-value chemical derivatives with specific stereochemistry (Fadnavis et al., 1999).
Chemical Structure and Reactivity Studies
Ethyl 8-(4-methylphenyl)-8-oxooctanoate has been key in studies focusing on chemical structure and reactivity. For instance, research has been conducted on its derivatives to understand regioselectivity in chemical reactions, aiding in the advancement of organic chemistry and synthesis methodologies (Ashton & Doss, 1993).
Conformational Studies
The compound has also been used in conformational studies of related chemical structures. Such studies are crucial for understanding the physical and chemical properties of organic compounds, which can inform their application in various fields, including pharmaceuticals (Kamada & Yamamoto, 1979).
Corrosion Inhibition
Research on derivatives of Ethyl 8-(4-methylphenyl)-8-oxooctanoate has contributed to the development of corrosion inhibitors. These studies are significant for materials science, particularly in protecting metals against corrosion in various industrial applications (Zarrouk et al., 2014).
Asymmetric Synthesis
The compound has been employed in the asymmetric synthesis of key intermediates, like (2R,3S)-2,3-Epoxyoctanal. Asymmetric synthesis is a fundamental aspect of organic chemistry, particularly in the production of chiral drugs and other bioactive molecules (Tsuboi et al., 1987).
Biodiesel Production
It also plays a role in biodiesel production research, demonstrating the compound's versatility and potential in renewable energy technologies (Negm et al., 2019).
Eigenschaften
IUPAC Name |
ethyl 8-(4-methylphenyl)-8-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-20-17(19)9-7-5-4-6-8-16(18)15-12-10-14(2)11-13-15/h10-13H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLHMLDOQWULJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645553 |
Source


|
| Record name | Ethyl 8-(4-methylphenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(4-methylphenyl)-8-oxooctanoate | |
CAS RN |
898751-62-7 |
Source


|
| Record name | Ethyl 4-methyl-η-oxobenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-(4-methylphenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)


![2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325810.png)
![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)
![5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325813.png)





![2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B1325832.png)
